5-hydroxy-2-methylpyridin-4(1H)-one

Descripción general

Descripción

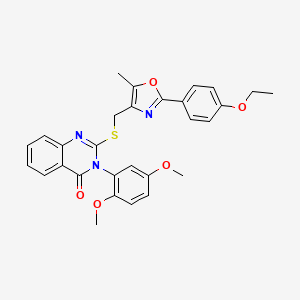

5-hydroxy-2-methylpyridin-4(1H)-one, also known as 5-hydroxymethyl-2-pyridone (HMP), is a chelating agent that has been widely used in scientific research. It has a unique structure that allows it to bind to metal ions, making it useful in a variety of applications.

Aplicaciones Científicas De Investigación

Phytotoxic Activity

- Synthesis and Phytotoxic Activity of New Pyridones : Research demonstrates that derivatives of 5-hydroxy-2-methylpyridin-4(1H)-one can be synthesized with phytotoxic selectivity, particularly against dicotyledonous species. These compounds have potential as lead structures for developing more active phytotoxic products (Demuner et al., 2009).

Synthesis and Characterization

- Methylation of 3-cyano-6-hydroxypyridine-2(1H)-ones : A method for the O-methylation of 3-cyano-6-hydroxypyridine-2(1H)-ones has been developed, providing a pathway to synthesize 2,6-dimethoxy derivatives, which are potential building blocks for biologically active compounds (Janin et al., 1999).

- Synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol : This study investigated the synthesis of a compound derived from 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine, leading to the formation of a stable crystal structure with potential applications in material science (Bai Linsha, 2015).

Ligand-Receptor Binding Mechanisms

- Quantum-chemical Study on Electronic Structure and Ligand-Receptor Binding : An ab initio study on pyridin-4-one derivatives, including 5-hydroxy-2-methylpyridin-4(1H)-one, examined their electronic structure and proposed mechanisms for ligand-receptor binding, providing insights into their potential biomedical applications (Rogachevskii et al., 2009).

Metalloenzyme Inhibition

- Novel 2-Substituted 3-Hydroxypyridin-4-ones : Research on novel derivatives of 3-hydroxypyridin-4-ones, including 5-hydroxy-2-methylpyridin-4(1H)-one, explored their role in inhibiting the iron-containing metalloenzyme 5-lipoxygenase. This has implications for their use in treating diseases related to metal ion dysregulation (Liu et al., 2002).

Propiedades

IUPAC Name |

5-hydroxy-2-methyl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-5(8)6(9)3-7-4/h2-3,9H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSSTKMHAQFIIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydroxy-2-methylpyridin-4(1H)-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

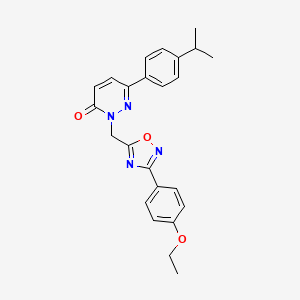

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2823665.png)

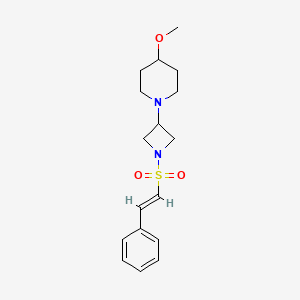

![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2823666.png)

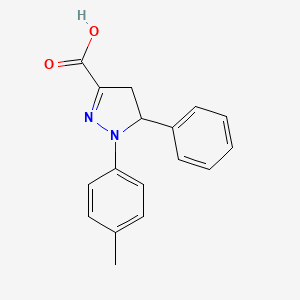

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate](/img/structure/B2823672.png)

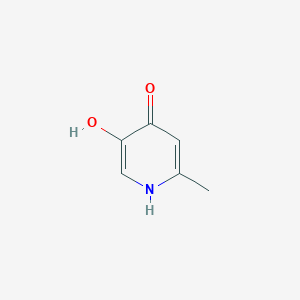

![Methyl 6-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2823680.png)